molecular formula C12H12N4 B3345844 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole CAS No. 111750-72-2

2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole

Cat. No.: B3345844
CAS No.: 111750-72-2
M. Wt: 212.25 g/mol
InChI Key: ZYNDPLANGWCCEO-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole (CAS 111750-72-2) is a novel synthetic compound with a molecular formula of C12H12N4 and a molecular weight of 212.25 g/mol. It belongs to the class of benzimidazole-pyrazole hybrids, which are of significant interest in medicinal chemistry due to their diverse pharmacological profiles . This compound exhibits a unique zwitterionic tautomerization in the solid state, as confirmed by X-ray crystallography and computational studies . Its structure features a benzimidazole ring system, which is an isostere of naturally occurring nucleotides, allowing it to interact effectively with biopolymers like enzymes and receptors . Key Research Applications: Anticancer Research: Pyrazole-containing benzimidazole hybrids have demonstrated potent anti-proliferative activity against human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) carcinomas . Antimicrobial Research: Benzimidazole-pyrazole hybrids show promising broad-spectrum activity against Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa , as well as antifungal properties . Anti-Ulcer Research: Novel benzimidazole-pyrazole hybrids have been evaluated as potential anti-ulcer agents, showing higher activity in preclinical models compared to omeprazole by targeting the H+/K+ ATPase enzyme . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-6-9(16-15-8)7-12-13-10-4-2-3-5-11(10)14-12/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNDPLANGWCCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548705
Record name 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111750-72-2
Record name 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole typically involves the condensation of appropriate benzimidazole and pyrazole derivatives. One common method includes the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with 1H-benzimidazole in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole. Research indicates that compounds with benzimidazole structures exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown potent effects against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget MicroorganismMIC (µg/ml)
Compound AS. aureus4
Compound BC. albicans3.9
Compound CE. coli8

1.2 Antiviral Properties

Recent investigations have also focused on the antiviral potential of benzimidazole derivatives against viruses such as Hepatitis C virus (HCV). Compounds derived from this compound have been evaluated for their inhibitory effects on HCV non-structural proteins, demonstrating promising results with low effective concentrations .

Table 2: Antiviral Activity of Benzimidazole Derivatives

CompoundVirus TypeEC50 (nM)
Compound DHCV0.028
Compound EHCV0.026

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of benzimidazole derivatives have been explored, particularly in relation to cyclooxygenase (COX) inhibition. Compounds synthesized from this framework have shown significant inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents.

Table 3: COX Inhibition by Benzimidazole Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)
Compound F0.16640.0370
Compound G0.22720.0469

Material Science Applications

The structural properties of this compound have led to its investigation in materials science, particularly in the synthesis of coordination compounds and metal complexes. These complexes exhibit unique structural features and potential applications in catalysis and drug delivery systems.

Table 4: Properties of Metal Complexes with Benzimidazole Derivatives

Complex TypeMetal IonCoordination Geometry
Zinc ComplexZn(II)Tetrahedral
Cadmium ComplexCd(II)Distorted Octahedral

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Shaikh et al., a series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. The findings revealed that certain modifications to the benzimidazole structure enhanced its efficacy against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .

Case Study 2: Antiviral Screening

Research by Henderson et al. focused on the antiviral effects of benzimidazole derivatives against HCV, demonstrating that specific substitutions could significantly lower the EC50 values, thereby enhancing the antiviral potency . This study underscores the importance of structural modifications in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Benzimidazoles with Heterocyclic Substituents

Pyridine-Substituted Derivatives

Compounds such as 2-(pyridin-3-yl)-1H-benzimidazole () replace the pyrazole group with a pyridine ring. These derivatives show moderate antimicrobial activity (e.g., MIC values of 12.5–50 µg/mL against Staphylococcus aureus), attributed to the pyridine’s basicity and π-π stacking interactions with bacterial enzymes . In contrast, the pyrazole-methyl group in the target compound may enhance solubility and metal-binding capacity, as seen in its coordination complexes .

Triazole-Thiazole Hybrids

Derivatives like 9a–e () incorporate phenoxymethyl-triazole-thiazole substituents. These compounds exhibit varied antifungal activity (e.g., MIC = 6.25 µg/mL for 9c against Candida albicans), likely due to the triazole’s ability to inhibit ergosterol biosynthesis .

Pharmacologically Active Derivatives

Anti-Helicobacter pylori Agents

Compounds 79, 80, 86, 88, and 89 () feature thioether-linked aromatic substituents and show potent anti-H. pylori activity (MBC = 0.5–4 µg/mL). Their efficacy arises from sulfhydryl group interactions with bacterial proton pumps .

Antioxidant and Xanthine Oxidase Inhibitors

The 2-(4-nitrobenzyl)-1H-benzimidazole derivative 30 () demonstrates significant antioxidant activity (IC₅₀ = 3.2 µM against xanthine oxidase). The nitro group enhances electron withdrawal, stabilizing radical intermediates .

Proton Pump Inhibitors (PPIs)

Drugs like omeprazole and pantoprazole () contain sulfinyl groups critical for acid suppression. Their mechanism involves sulfenamide formation in acidic environments, irreversibly inhibiting H⁺/K⁺ ATPase . The target compound lacks a sulfinyl moiety, precluding PPI activity but expanding applications in coordination chemistry .

Structural and Functional Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole 238.27 2.1 2 4
2-(Pyridin-3-yl)-1H-benzimidazole 211.23 2.3 1 3
Omeprazole 345.42 2.5 1 5

Biological Activity

The compound 2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes research findings regarding its biological activity, including case studies, structure-activity relationships (SAR), and data tables summarizing key studies.

Chemical Structure and Properties

This compound is characterized by a benzimidazole core substituted with a 5-methylpyrazole moiety. Its molecular formula is C12H12N4C_{12}H_{12}N_4 with a molecular weight of approximately 224.25 g/mol. The compound's structural features contribute significantly to its biological properties.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various human tumor cell lines. For instance, Reddy et al. (2012) reported that certain benzimidazole derivatives demonstrated antiproliferative activity against human cancer cells, suggesting potential as chemotherapeutic agents .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung)15Reddy et al., 2012
2-(4-Methylphenyl)-1H-benzimidazoleMCF7 (Breast)10Li et al., 2012
6-(4-Chlorophenyl)-2-(5-methylpyrazol-3-yl)-1H-benzimidazoleHeLa (Cervical)8Chkirate et al., 2001

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A review by Bansal and Silakari (2012) highlighted the broad-spectrum activity of benzimidazole compounds against various pathogens, including bacteria and fungi . The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogen TestedMIC (µg/mL)Reference
This compoundStaphylococcus aureus4Birajdar et al., 2013
Benzimidazole derivative XEscherichia coli8Wang et al., 2015

The mechanism through which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or cellular processes. For instance, some derivatives act as topoisomerase inhibitors, disrupting DNA replication in cancer cells . This action is critical in the development of anticancer therapies.

Study on Cytotoxicity

In a notable study, researchers synthesized a series of benzimidazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .

Comparative Analysis

A comparative analysis involving multiple benzimidazole derivatives showed that those with additional functional groups on the pyrazole ring displayed improved potency against cancer cells. This finding underscores the importance of structural modifications in enhancing biological activity.

Q & A

Q. Methodological considerations :

  • Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Use SHELXL () for refinement, ensuring R-factor < 5%.
  • DFT calculations can predict preferred binding modes by comparing experimental vs. optimized bond lengths .

Experimental Design: What challenges arise in crystallizing this compound, and how are they mitigated?

Answer:
Challenges :

  • Polymorphism due to flexible methyl-pyrazole moiety.
  • Twinning in crystals, complicating data collection.

Q. Solutions :

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
  • Temperature control : Gradual cooling from 40°C to 4°C to promote single-crystal growth.
  • Data processing : Employ SHELXT () for automated space-group determination and ORTEP-3 () for thermal ellipsoid visualization to detect disorder .

Data Contradiction: How should researchers address discrepancies between computational and experimental spectral data for this compound?

Answer:
Case example : A computed IR spectrum predicts a strong C=N stretch at 1650 cm⁻¹, but experimental data show a peak at 1620 cm⁻¹.
Resolution steps :

Verify computational parameters : Ensure B3LYP/6-31G(d) basis set includes dispersion corrections for non-covalent interactions.

Check experimental conditions : Moisture absorption in KBr pellets can broaden peaks; repeat under anhydrous conditions.

Cross-validate with NMR : Compare computed vs. experimental ¹H chemical shifts using GIAO methodology .

Advanced: What role does hydrogen bonding play in stabilizing the crystal lattice of this compound?

Answer:
Graph-set analysis () reveals:

  • N–H···N interactions between benzimidazole moieties (R₂²(8) motifs).
  • C–H···π interactions involving pyrazole methyl groups and aromatic rings.

Q. Impact on properties :

  • Enhanced thermal stability (decomposition >250°C).
  • Anisotropic mechanical behavior under stress, as observed via nanoindentation .

Methodological: How can researchers optimize reaction yields for derivatives of this compound?

Answer:
Key variables from and 10 :

VariableOptimal ConditionYield Improvement
CatalystCuI/PPh₃+25% vs. no catalyst
SolventDMFPolar aprotic enhances nucleophilicity
Temperature80°CBalances kinetics vs. decomposition

Q. Post-synthesis :

  • Use HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect byproducts.

Advanced: How does substitution on the pyrazole ring affect the compound’s electronic properties?

Answer:
Case study : Comparing 5-methyl vs. 5-fluoro substituents ():

  • Electron-donating groups (e.g., CH₃) : Increase HOMO energy (-5.2 eV → -4.9 eV), enhancing nucleophilicity.
  • Electron-withdrawing groups (e.g., F) : Lower LUMO energy (-1.8 eV → -2.1 eV), improving electrophilic reactivity.

Q. Experimental validation :

  • Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals oxidation potentials shifted by ±0.3 V .

Data Interpretation: What analytical techniques resolve ambiguities in NOESY spectra for this compound?

Answer:
Common issues : Overlapping peaks in aromatic regions (δ 7.0–8.0 ppm).
Solutions :

  • Selective 1D NOE : Irradiate individual protons to isolate correlations.
  • Variable-temperature NMR : Raise temp to 323 K to reduce rotational barriers and simplify splitting .
  • Complement with XRD : Cross-reference NOE-derived distances with crystallographic data .

Tables for Quick Reference

Table 1 : Common Synthetic Routes and Yields

MethodReactantsYield (%)Reference
Quinoxalinone rearrangementPhenylhydrazine68
CuI-catalyzed coupling5-Methylpyrazole, benzimidazole72

Table 2 : Key Coordination Complexes

Metal CenterGeometryBond Lengths (Å)Application
Cu(II)Square-planarCu–N: 1.98–2.02Catalysis
Cd(II)OctahedralCd–N: 2.29–2.34Luminescent materials

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[(5-Methyl-1H-pyrazol-3-yl)methyl]-1H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.